3-(2,2-Difluoroethoxy)phenylboronic acid
Description
Evolution and Significance of Boronic Acids as Versatile Reagents in Organic Synthesis
First synthesized in 1860, boronic acids, with the general formula R-B(OH)₂, were initially academic curiosities. wikipedia.orgnih.gov Their journey to becoming central players in organic synthesis began in earnest with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. youtube.comnih.gov This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, has revolutionized the construction of complex molecules, particularly biaryls, which are common motifs in pharmaceuticals and advanced materials. nih.govresearchgate.net
The significance of boronic acids stems from their unique combination of stability, reactivity, and low toxicity. numberanalytics.com They are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle and store. chemicalbook.com Their reactivity can be finely tuned, and they are compatible with a wide array of functional groups, which is a significant advantage in multi-step syntheses. nih.gov Furthermore, the boron-containing byproducts of their reactions are typically non-toxic and easily removed, aligning with the principles of green chemistry. numberanalytics.com Beyond the Suzuki-Miyaura reaction, the utility of boronic acids extends to a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and alkenes. wikipedia.org Their ability to form reversible covalent bonds with diols has also led to their use in sensors and drug delivery systems. nih.gov
The Strategic Role of Fluorine in Modulating Chemical Properties and Reactivity of Organic Molecules
The introduction of fluorine into organic molecules is a powerful strategy for modulating their physicochemical and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. nih.gov This imparts significant changes to a molecule's electronic distribution, conformation, pKa, lipophilicity, and metabolic stability. nih.gov
Positioning of 3-(2,2-Difluoroethoxy)phenylboronic Acid within the Landscape of Fluorinated Arylboronic Acid Reagents
This compound is a specialized reagent that resides within the broad class of fluorinated arylboronic acids. Its unique structure, featuring a difluoroethoxy group at the meta-position of the phenylboronic acid scaffold, positions it as a valuable building block for introducing this specific fluorinated motif into more complex molecules. The synthesis of such a compound typically follows established routes for phenylboronic acid preparation, such as the reaction of a corresponding Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis. chemicalbook.comnih.gov
The utility of This compound is best understood by comparing its properties to other fluorinated arylboronic acids. The 2,2-difluoroethoxy (-OCHF₂) group is of particular interest as it serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. nih.gov This is in contrast to the more common trifluoromethoxy (-OCF₃) group, which is primarily an electron-withdrawing group with no hydrogen-bonding capability.
The electronic nature of the -OCHF₂ group is moderately electron-withdrawing, which influences the reactivity of the boronic acid in cross-coupling reactions. In Suzuki-Miyaura couplings, the electronic nature of the substituents on the phenylboronic acid can affect the rate of transmetalation, a key step in the catalytic cycle. youtube.comresearchgate.net While strongly electron-withdrawing groups can sometimes hinder this step, the moderate nature of the -OCHF₂ group allows for efficient coupling under standard conditions.
The steric profile of the difluoroethoxy group is also a critical consideration. wikipedia.orgnumberanalytics.com While not as bulky as some other substituents, it does present a greater steric hindrance than a simple fluorine atom. masterorganicchemistry.com In the case of This compound , the meta-positioning of this group minimizes direct steric interference with the boronic acid moiety, which is crucial for its reactivity in cross-coupling reactions. nih.gov
| Substituent | Typical Position | Electronic Effect | Steric Hindrance | Key Features |
|---|---|---|---|---|
| -F | ortho, meta, para | Inductively withdrawing, weakly π-donating | Low | Minimal steric impact, can form intramolecular H-bonds from ortho position. |
| -CF₃ | ortho, meta, para | Strongly electron-withdrawing | Moderate | Increases lipophilicity and metabolic stability. |
| -OCF₃ | ortho, meta, para | Strongly electron-withdrawing | Moderate | Considered a lipophilic "super-halide". |
| -OCHF₂ | ortho, meta, para | Moderately electron-withdrawing | Moderate | Lipophilic hydrogen bond donor, potential bioisostere for -OH, -NH, -SH. |
Properties
CAS No. |
958452-33-0 |
|---|---|
Molecular Formula |
C8H9BF2O3 |
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[3-(2,2-difluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2 |
InChI Key |
RPRWURPVNIXBNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(F)F)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 2,2 Difluoroethoxy Phenylboronic Acid in Complex Molecule Construction
Fundamental Reactivity Modes of Boronic Acids
Boronic acids, characterized by the R-B(OH)₂ functional group, are versatile reagents in organic synthesis. Their reactivity is governed by the electron-deficient nature of the boron atom and the nature of the boron-oxygen bonds.
Lewis Acidity and Boronate Complex Formation with Lewis Bases
Boronic acids function as Lewis acids, readily accepting a pair of electrons from a Lewis base due to the empty p-orbital on the boron atom. nih.govwikipedia.org This Lewis acidity is a cornerstone of their reactivity, enabling the formation of tetrahedral boronate complexes. nih.gov In aqueous media, boronic acids exist in equilibrium with their corresponding anionic boronate form, ArB(OH)₃⁻. nih.gov The position of this equilibrium, and thus the effective Lewis acidity, is influenced by the substituents on the aryl ring.
The 3-(2,2-difluoroethoxy)phenylboronic acid possesses a difluoroethoxy group at the meta position of the phenyl ring. The fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. nih.gov This enhanced acidity facilitates the formation of boronate complexes with Lewis bases, a crucial step in many of its synthetic applications. For instance, the interaction with a hydroxide (B78521) ion to form the tetracoordinate boronate is a key activation step in cross-coupling reactions.
Boronic acids can form reversible covalent complexes with various Lewis bases containing diol or amine functionalities. researchgate.netresearchgate.net This property is fundamental to their use in sensors and for the selective transport of molecules like saccharides. The stability of these complexes is influenced by both electronic and steric factors.
Interactive Table: Lewis Acidity of Phenylboronic Acids
| Compound | pKa | Reference |
| Phenylboronic acid | ~8.8 | wikipedia.org |
| m-(Trifluoromethoxy)phenylboronic acid | ~7.8 | nih.gov |
| p-(Trifluoromethoxy)phenylboronic acid | ~7.8 | nih.gov |
| o-(Trifluoromethoxy)phenylboronic acid | Higher than meta/para isomers | nih.gov |
Note: The pKa value is an indirect measure of Lewis acidity in aqueous solution. A lower pKa indicates stronger acidity. Data for this compound is not explicitly available but is expected to be similar to its trifluoromethoxy analogue due to comparable inductive effects.
Influence of the Boron-Oxygen Bonds on Reaction Pathways and Stability
The boron-oxygen (B-O) bonds in boronic acids are relatively strong and play a significant role in their stability and reactivity. The sp² hybridized boron atom allows for π-interaction between the oxygen lone pairs and the vacant p-orbital of boron, imparting partial double bond character to the B-O bonds. This interaction stabilizes the molecule.
However, boronic acids are susceptible to certain degradation pathways. One common side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source. Another is oxidative degradation. The stability of boronic acids towards these pathways can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the 2,2-difluoroethoxy group, can influence the electron density at the boron center, thereby affecting the stability of the C-B bond. nih.gov
Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and its boroxine (B1236090) form can be influenced by the reaction conditions, including solvent and concentration.
Cross-Coupling Transformations Utilizing this compound
The primary application of arylboronic acids, including this compound, is in the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl structures and other C-C bonds. libretexts.orgnih.gov The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
The catalytic cycle is generally understood to proceed through three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by the base, which activates the boronic acid by forming the boronate complex [Ar-B(OH)₃]⁻.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
The presence of the electron-withdrawing 2,2-difluoroethoxy group on the phenylboronic acid can influence the rate and efficiency of the Suzuki-Miyaura reaction. While specific kinetic data for this compound is not detailed in the provided search results, electron-deficient arylboronic acids are generally effective coupling partners. researchgate.net
Interactive Table: General Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Boronic Acid | This compound | Source of the aryl group |
| Coupling Partner | Aryl bromides, iodides, or triflates | Source of the second aryl/vinyl group |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, Ethanol/Water | Provides the reaction medium |
Other Carbon-Carbon Bond Forming Reactions (e.g., Conjugate Addition, Homocoupling)
Besides the Suzuki-Miyaura reaction, this compound is expected to participate in other carbon-carbon bond-forming reactions.
Homocoupling: A common side reaction in cross-coupling processes is the homocoupling of the boronic acid to form a symmetrical biaryl (Ar-Ar). nih.gov This can occur through an oxidative mechanism, often promoted by the palladium catalyst and an oxidant (like air). google.com While generally considered an undesirable side product in cross-coupling, conditions can be optimized to favor homocoupling if the symmetrical biaryl is the desired product.
Formation of Carbon-Heteroatom Bonds from Fluorinated Arylboronates
Arylboronic acids are not limited to forming C-C bonds; they can also be used to create carbon-heteroatom bonds (C-N, C-O, C-S). The Chan-Lam coupling reaction, for example, allows for the formation of C-O and C-N bonds by reacting an arylboronic acid with an alcohol or an amine in the presence of a copper catalyst.
The general mechanism for these reactions involves the coordination of the heteroatom nucleophile and the arylboronic acid to the metal center, followed by reductive elimination to form the C-heteroatom bond. nih.gov The presence of the fluorinated ethoxy group on the phenyl ring of this compound would influence the electronic properties of the aryl group being transferred, potentially affecting reaction rates and yields.
C-N, C-O, C-S Bond Formation Methodologies
The formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds is fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. Arylboronic acids, including this compound, are versatile reagents that participate in various cross-coupling reactions to form these crucial bonds.
C-N Bond Formation:
The direct amidation of carboxylic acids using boronic acids as catalysts is a significant method for forming C-N bonds. worktribe.comdntb.gov.uarsc.org While borinic acids are generally not effective catalysts for this transformation, boronic acids demonstrate catalytic activity, which is attributed to the necessity of having at least three free coordination sites on the boron atom. worktribe.comrsc.org The accepted mechanism for these reactions has been questioned, with new proposals suggesting the formation of a dimeric B-X-B (where X can be O or NR) species that activates the carboxylic acid and facilitates the delivery of the amine nucleophile. worktribe.comrsc.orgic.ac.uk This process is highly relevant for creating amide bonds, which are prevalent in many biologically active molecules. dntb.gov.uarsc.org
Recent advancements have also focused on developing environmentally friendly and scalable C-N bond-forming strategies. rsc.org For instance, enzymatic methods using horseradish peroxidase can generate reactive nitroso species, which then participate in reactions to form C-N bonds. rsc.org Additionally, gold(III) complexes have been shown to facilitate intramolecular C-N bond formation through C-H bond activation. mdpi.com Three-component reactions that functionalize alkenes to form C-N bonds stereoselectively are also an emerging area of interest. rsc.org
C-O and C-S Bond Formation:
While direct C-O and C-S bond formation methodologies involving this compound are less commonly reported than C-N bond formation, the principles of cross-coupling reactions suggest its utility in these transformations as well. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been adapted for C-O and C-S bond formation. These reactions typically involve the coupling of an arylboronic acid with an alcohol or a thiol, often in the presence of a suitable catalyst and base. The electronic properties of the 2,2-difluoroethoxy group are expected to influence the reactivity of the boronic acid in these coupling reactions.
The following table provides a summary of representative C-N, C-O, and C-S bond formation reactions involving arylboronic acids, which are applicable to this compound.
| Reaction Type | Coupling Partners | Catalyst/Conditions | Product |
| C-N Bond Formation | |||
| Direct Amidation | Carboxylic Acid, Amine | Boronic Acid Catalyst | Amide |
| Nitroso Ene/Diels-Alder | N-hydroxycarbamates/hydroxamic acids, Alkenes/Dienes | Horseradish Peroxidase, Glucose Oxidase | Allylic Amides, N-heterocycles |
| Intramolecular Amination | N-donor ligands | Au(III) complexes | N-heterocyles |
| C-O Bond Formation | |||
| Etherification | Alcohol | Copper or Palladium Catalyst | Aryl Ether |
| C-S Bond Formation | |||
| Thioetherification | Thiol | Copper or Palladium Catalyst | Aryl Thioether |
Electrophilic and Nucleophilic Fluorination Routes for Aryl Fluorides
The introduction of fluorine into aromatic systems is a critical transformation in medicinal chemistry and materials science. Arylboronic acids serve as valuable precursors for the synthesis of aryl fluorides through both electrophilic and nucleophilic fluorination pathways.
Electrophilic Fluorination:
Electrophilic fluorination of arylboronic acids and their esters is a common method for synthesizing aryl fluorides. Reagents like acetyl hypofluorite (B1221730) (AcOF), generated from diluted fluorine, can efficiently fluorinate electron-rich arylboronic acids. organic-chemistry.orgnih.govacs.org The reaction proceeds via an ipso-substitution mechanism. For arylboronic acids bearing electron-withdrawing groups (EWGs) at the meta position, ipso-substitution is also favored. organic-chemistry.orgnih.govacs.org However, with para-substituted EWGs, a mixture of ortho- and para-fluorinated products can be formed. organic-chemistry.orgnih.govacs.org
Copper- and silver-mediated fluorinations of arylboronate esters have also been developed. nih.govacs.org These methods often utilize electrophilic fluorine sources like N-fluoro-2,4,6-trimethylpyridinium triflate in the presence of a metal salt. nih.gov Mechanistic studies suggest the involvement of high-valent metal-fluoride intermediates. nih.govacs.org
Nucleophilic Fluorination:
While less common for arylboronic acids themselves, nucleophilic fluorination strategies are prevalent for other aryl precursors and can be indirectly relevant. These methods typically involve the displacement of a leaving group, such as a halide or a nitro group, by a fluoride (B91410) source like potassium fluoride (KF). youtube.com Palladium-catalyzed nucleophilic fluorination of aryl bromides has been developed and shows good functional group tolerance, particularly for nitrogen-containing heterocycles. acs.org Copper-catalyzed fluorination of diaryliodonium salts with KF is another effective method. acs.org
The following table summarizes key fluorination methods applicable to arylboronic acids and their derivatives.
| Fluorination Type | Reagent | Substrate | Key Features |
| Electrophilic | Acetyl hypofluorite (AcOF) | Arylboronic acids/esters | Fast, efficient, ipso-substitution favored for electron-rich and meta-EWG substrates. organic-chemistry.orgnih.govacs.org |
| Electrophilic | (tBuCN)₂CuOTf, [Me₃pyF]PF₆, AgF | Arylboronate esters | Good yields for a variety of functionalized arylboronate esters. nih.gov |
| Electrophilic | AgOTf, Selectfluor | Aryl- and alkenylboronic acids/esters | Commercially available reagents, high functional group tolerance. acs.org |
| Nucleophilic | Pd catalyst, KF | Aryl bromides/iodides | Broad substrate scope, especially for N-heteroaryl bromides. acs.org |
| Nucleophilic | Cu(OTf)₂, KF | Aryltrifluoroborates | Proceeds under mild conditions with broad substrate scope. acs.org |
Impact of the Difluoroethoxy Substituent on Reactivity and Selectivity
The 2,2-difluoroethoxy group at the meta position of the phenylboronic acid exerts a significant influence on the molecule's reactivity and the selectivity of its reactions. This influence stems from a combination of electronic and steric effects.
Electronic Effects of the 2,2-Difluoroethoxy Group on Boronic Acid Acidity and Reactivity
The presence of two fluorine atoms on the ethoxy group makes the 2,2-difluoroethoxy substituent strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This electron-withdrawing nature has a profound impact on the electronic properties of the phenylboronic acid.
Increased Acidity: The electron-withdrawing 2,2-difluoroethoxy group increases the Lewis acidity of the boronic acid. nih.gov This is because the substituent pulls electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid. The acidity of boronic acids is a crucial factor in their interactions with other molecules and their catalytic activity. nih.gov
Reactivity in Cross-Coupling Reactions: In cross-coupling reactions like the Suzuki-Miyaura reaction, the electronic nature of the substituents on the arylboronic acid can affect the rate of transmetalation. Generally, electron-withdrawing groups can decrease the reactivity of arylboronic acids in these reactions. researchgate.netnih.gov However, the precise effect can be complex and may depend on the specific reaction conditions and the nature of the coupling partner. The increased Lewis acidity can also influence the formation of boronate complexes, which are key intermediates in many reactions. acs.org
The following table illustrates the general trend of electronic effects of substituents on arylboronic acid reactivity.
| Substituent Type | Electronic Effect | Impact on Boronic Acid Acidity | General Impact on Reactivity in Cross-Coupling |
| Electron-Donating Group (EDG) | Increases electron density on the ring | Decreases | Increases |
| Electron-Withdrawing Group (EWG) | Decreases electron density on the ring | Increases | Decreases |
| 2,2-Difluoroethoxy Group | Strongly electron-withdrawing | Significantly increases | Generally decreases |
Steric and Conformational Influences on Reaction Outcomes
While the primary influence of the 2,2-difluoroethoxy group is electronic, its steric profile and the conformational flexibility of the ethoxy chain can also play a role in determining reaction outcomes.
Steric Hindrance: The 2,2-difluoroethoxy group is bulkier than a simple methoxy (B1213986) or ethoxy group. This steric bulk can influence the approach of reagents to the boron center or to the ortho positions of the aromatic ring. In reactions where steric hindrance is a significant factor, the presence of this group could lead to lower reaction rates or altered regioselectivity. nih.govresearchgate.net For example, in ortho-lithiation reactions, the steric bulk might disfavor reaction at the position flanked by the substituent.
Conformational Effects: The C-O bond of the ethoxy group can rotate, leading to different conformations of the molecule. While likely less impactful than the electronic effects, these conformational preferences could influence the molecule's interaction with catalysts or other reactants in the transition state, potentially affecting the stereoselectivity of certain reactions. rsc.org The interplay between steric and electronic effects can be complex, with steric hindrance sometimes counteracting electronic effects. rsc.org
The following table summarizes the potential steric and conformational influences.
| Feature | Description | Potential Impact on Reactions |
| Steric Bulk | The 2,2-difluoroethoxy group occupies a certain volume in space. | May hinder the approach of reactants, affecting reaction rates and regioselectivity. nih.govresearchgate.net |
| Conformational Flexibility | The ethoxy chain can adopt different spatial arrangements through bond rotation. | Could influence the geometry of transition states and potentially impact stereoselectivity. rsc.org |
Mechanistic Insights into Boronic Acid-Mediated Transformations
Understanding the mechanisms of reactions involving boronic acids is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Boronate Rearrangements and Their Synthetic Utility
A key mechanistic feature of organoboron chemistry is the 1,2-metallate rearrangement, also known as the Matteson rearrangement. bohrium.com This process involves the migration of a substituent from a boron atom to an adjacent carbon atom within a boronate complex. bohrium.comresearchgate.net This rearrangement is a powerful tool for the stereospecific synthesis of a wide range of organoboron compounds. bohrium.comacs.org
The general process involves the formation of an "ate" complex by the addition of a nucleophile to the boron atom of a boronic ester. If the α-carbon bears a leaving group, a 1,2-migration of one of the groups on the boron atom to the α-carbon occurs with displacement of the leaving group. This rearrangement proceeds with high stereospecificity, making it valuable for asymmetric synthesis. bohrium.comacs.orgcofc.edu
Recent advances have utilized the strain release of small rings as a driving force for 1,2-boronate rearrangements, enabling the opening and functionalization of strained cyclic systems. bohrium.com The synthetic utility of these rearrangements is vast, providing access to highly functionalized molecules that can be further elaborated into complex targets. bohrium.comresearchgate.netacs.org
The following table outlines the key steps and features of the 1,2-boronate rearrangement.
| Step | Description | Key Features |
| 1. Boronate Formation | A nucleophile adds to the boron atom of a boronic ester to form a tetracoordinate boronate complex. | Reversible process. |
| 2. 1,2-Migration | A substituent on the boron atom migrates to the α-carbon, displacing a leaving group. | Stereospecific (inversion of configuration at the α-carbon). bohrium.comacs.org |
| 3. Product Formation | A new organoboron compound is formed with a new carbon-carbon or carbon-heteroatom bond. | The boronic ester functionality is retained for further transformations. |
Investigation of Fluoride Activation Mechanisms and Their Role in Catalysis
The utility of arylboronic acids in palladium-catalyzed cross-coupling reactions is often enhanced through the use of additives, with fluoride ions playing a particularly significant and multifaceted role. In the context of this compound, fluoride activation is a key strategy to improve reaction efficiency, yield, and selectivity in the construction of complex molecular architectures. The mechanisms of fluoride activation are primarily centered on its interaction with both the boronic acid and the palladium catalyst, influencing the critical transmetalation step of the catalytic cycle.
A primary mechanism of fluoride activation involves the in situ formation of an organotrifluoroborate salt. Boronic acids, including this compound, readily react with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) to generate the corresponding trifluoroborate salt, K[3-(2,2-Difluoroethoxy)phenylBF₃]. wikipedia.org These trifluoroborate salts are often more stable and easier to handle than the parent boronic acids. sigmaaldrich.com Mechanistically, the formation of the tetracoordinate trifluoroborate anion increases the nucleophilicity of the aryl group, which can facilitate its transfer to the palladium center during the transmetalation step of a cross-coupling reaction. wikipedia.org
In the widely utilized Suzuki-Miyaura coupling, fluoride ions have been shown to play a triple role. thieme-connect.com Firstly, they can react with the palladium(II) halide complex (trans-[ArPdXL₂]) formed after oxidative addition, displacing the halide to form a more reactive palladium fluoride complex (trans-[ArPdFL₂]). This fluoride complex is more susceptible to reaction with the organoboron reagent. Secondly, fluoride ions activate the boronic acid by forming a more nucleophilic boronate species, such as [Ar'B(OH)₂F]⁻, which accelerates the rate-determining transmetalation step. researchgate.netnih.gov Thirdly, while beneficial, an excess of fluoride can lead to the formation of unreactive anionic boronate species, which can have an inhibitory effect on the reaction. thieme-connect.com
Detailed mechanistic studies on related fluorinated arylboronic esters have highlighted the high reactivity of palladium(II) fluoride complexes towards the boronic ester in the presence of a fluoride source like CsF. nih.gov Low-temperature NMR studies have provided evidence for highly reactive ionic intermediates, such as trans-[Pd(Aryl)(PR₃)₂]⁺[BF(Aryl')(pin)]⁻, which are proposed to be key species in the transmetalation process. nih.gov
The general catalytic cycle for a fluoride-activated Suzuki-Miyaura coupling of this compound is depicted below. The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst. The resulting Pd(II) complex can then react with a fluoride ion to form a palladium-fluoride species. This species undergoes transmetalation with the fluoride-activated this compound. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Table 1: Effect of Fluoride Additive on a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction
The following table illustrates the representative effect of different fluoride sources on the yield of a hypothetical cross-coupling reaction between this compound and an aryl bromide. The data is based on general trends observed in the literature for similar reactions.
| Entry | Fluoride Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | KF | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3 | CsF | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 4 | TBAF | K₂CO₃ | THF | 80 | 85 |
This data is representative and intended for illustrative purposes.
The data clearly indicates that the presence of a fluoride source significantly enhances the reaction yield, with cesium fluoride often providing the best results due to its higher solubility and the greater reactivity of the resulting cesium boronate.
Advanced Applications in Chemical Synthesis and Functional Materials Design
3-(2,2-Difluoroethoxy)phenylboronic Acid as a Versatile Building Block in Organic Synthesis
Phenylboronic acids are renowned for their utility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These compounds serve as stable, easy-to-handle sources of aryl groups for the formation of carbon-carbon bonds, a fundamental process in the construction of countless organic molecules. The presence of the 2,2-difluoroethoxy substituent on the phenyl ring of this compound introduces valuable properties that chemists can leverage for specific synthetic goals.
Assembly of Complex Molecular Scaffolds and Architectures
The boronic acid moiety, -B(OH)₂, is the key functional group that enables the participation of this compound in powerful bond-forming reactions. It is particularly effective in palladium-catalyzed cross-coupling reactions, where it can be coupled with a wide variety of organic halides or triflates. This allows for the precise and efficient incorporation of the 3-(2,2-difluoroethoxy)phenyl group into larger, more intricate molecular structures.
The synthesis of complex molecules often involves a multi-step approach where building blocks are sequentially added. The reliability and functional group tolerance of reactions involving boronic acids make them ideal for such strategies. For instance, the 3-(2,2-difluoroethoxy)phenyl unit can be introduced at a specific stage of a synthesis to build up a target molecule, which might be a pharmaceutical intermediate or a component of an organic electronic material. The general process for synthesizing phenylboronic acids often involves methods like the Grignard reaction with borate (B1201080) esters or the Miyaura borylation, which are adaptable for producing a wide array of substituted analogs.
Strategic Incorporation of Fluorinated Moieties for Structural and Electronic Modulation
The incorporation of fluorine into organic molecules is a widely used strategy in drug design and materials science to fine-tune their properties. The difluoromethyl group (CF₂H), and by extension the difluoroethoxy group (-OCH₂CF₂H), can act as a bioisostere of other functional groups like alcohols or thiols, and can serve as a hydrogen bond donor, potentially enhancing interactions with biological targets.
The presence of the electron-withdrawing difluoroethoxy group on the phenyl ring of this compound influences the electronic nature of the molecule. This electronic modulation can affect the reactivity of the boronic acid in coupling reactions and alter the properties of the final product. For example, in medicinal chemistry, introducing such a group can improve metabolic stability and cell membrane permeability of a drug candidate. In materials science, the fluorinated moiety can impact properties like thermal stability and the energy levels of organic semiconductors. The increased acidity of fluorinated boronic acids compared to their non-fluorinated counterparts is a crucial factor influencing their reactivity and interactions.
Applications in Chemical Recognition and Sensing Systems
Boronic acids possess a unique ability to form reversible covalent bonds with diols (compounds with two adjacent hydroxyl groups), such as those found in sugars (saccharides). This interaction is the foundation for their widespread use in the development of chemical sensors for biologically important molecules. Fluorinated boronic acids, in particular, are valuable in this context due to their enhanced Lewis acidity and the potential for detection using ¹⁹F NMR spectroscopy.
Design Principles for Fluorinated Boronic Acid-Based Receptors
The design of a sensor based on a boronic acid receptor involves integrating the boronic acid unit with a signaling component, such as a fluorophore. When the boronic acid binds to its target analyte (e.g., a sugar), a change in the signaling unit, such as an increase or decrease in fluorescence, occurs. Key design principles include:
Enhanced Acidity: The introduction of electron-withdrawing groups, like the difluoroethoxy group, increases the Lewis acidity of the boron atom. This generally leads to stronger binding with diols at physiological pH.
Fluorine as a Reporter: The fluorine atoms themselves can be used as a reporting element. ¹⁹F NMR is a powerful technique with a wide chemical shift range and high sensitivity to the local chemical environment. The binding of an analyte to a fluorinated boronic acid receptor can induce a change in the ¹⁹F NMR signal, allowing for detection and even the creation of unique "fingerprints" for different analytes.
Modular Construction: Sensors are often built in a modular fashion, combining a recognition unit (the boronic acid), a linker, and a signaling unit. This allows for fine-tuning of the sensor's selectivity and response.
Mechanisms of Diol and Anion (e.g., Fluoride) Binding and Selective Recognition
The fundamental mechanism for diol sensing involves the reversible reaction between the boronic acid (R-B(OH)₂) and a diol to form a cyclic boronate ester. This reaction is an equilibrium process, and the position of the equilibrium is influenced by factors such as the pH, the concentration of the diol, and the intrinsic affinity between the specific boronic acid and the diol. The increased acidity of fluorinated boronic acids shifts this equilibrium towards the boronate ester, enhancing sensor sensitivity.
Boronic acids can also act as receptors for anions, particularly fluoride (B91410) (F⁻). The empty p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, capable of accepting an electron pair from a Lewis base like fluoride. This interaction forms a stable tetrahedral fluoroborate species (R-B(OH)₂F⁻), a principle that can be harnessed for the development of fluoride sensors.
Contributions to Materials Science and Advanced Functional Materials
The properties that make this compound a valuable building block in organic synthesis also translate to its use in materials science. The ability to incorporate this specific fluorinated phenyl group into polymers and other materials via reactions like Suzuki coupling opens avenues for creating advanced functional materials.
The inclusion of fluorinated moieties can significantly alter the bulk properties of materials. For example, in the context of organic electronics (such as OLEDs or organic photovoltaics), the electron-withdrawing nature of the difluoroethoxy group can be used to tune the HOMO/LUMO energy levels of a conjugated polymer, which is critical for optimizing device performance. Furthermore, the introduction of fluorine can enhance the material's thermal stability and resistance to oxidative degradation. The strategic placement of polar C-F bonds can also influence the self-assembly and morphology of materials in the solid state, which in turn affects their electronic and physical properties.
Role in Developing Electronic and Optical Materials (e.g., OLEDs, Semiconductors)
Information regarding the specific application of this compound in the development of Organic Light-Emitting Diodes (OLEDs) and semiconductors is not prominently available in the reviewed scientific literature. The use of various arylboronic acids in creating conjugated systems for such materials is a general practice, but specific research findings detailing the contribution of this particular compound are not sufficiently documented to report.
Functional Polymers and Molecular Nanostructures
Phenylboronic acid (PBA) and its derivatives are recognized for their ability to form the basis of functional polymers and nanostructures due to the unique interaction between the boronic acid group and diols. This interaction, which forms a reversible covalent boronate ester bond, allows for the creation of "smart" materials that respond to specific stimuli, such as pH changes or the presence of saccharides.
These PBA-functionalized polymers have been explored for various biomedical applications, including drug delivery and biomolecule sensing platforms. The core principle involves the selective binding of the boronic acid moiety to diol-containing molecules, a feature that has been harnessed to target polysaccharides on bacterial cell walls. While these principles are broadly applicable to polymers functionalized with phenylboronic acids, specific research detailing the synthesis and unique properties of functional polymers derived directly from this compound is not extensively covered in current literature. The presence of the difluoroethoxy group could, however, modulate properties such as acidity, stability, and lipophilicity, potentially influencing the performance of resulting polymers.
Radiochemistry Applications for Isotopic Labeling
The most significant application of arylboronic acids, including this compound, is in the field of radiochemistry, specifically for the synthesis of tracers for Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 (¹⁸F) being one of the most widely used due to its favorable decay properties. Boronic acid precursors are invaluable in this context because they facilitate the late-stage introduction of ¹⁸F into complex molecules.
Synthesis of Fluorine-18 Labeled Compounds via Boronic Acid Precursors
Arylboronic acids are versatile precursors for the synthesis of a variety of ¹⁸F-labeled compounds. The boronic acid group can be transformed through several methods to incorporate the ¹⁸F isotope, which is typically produced in a cyclotron as [¹⁸F]fluoride.
One prominent method involves a copper-catalyzed cross-coupling reaction. For instance, aryl boronic acids can be reacted with reagents like ethyl bromofluoroacetate to form intermediates that subsequently undergo an ¹⁸F-fluorodecarboxylation step to yield ¹⁸F-difluoromethylarenes ([¹⁸F]ArCF₂H). Another approach is the copper-catalyzed chlorofluoromethylthiolation of aryl boronic acids, followed by a halogen-exchange (halex) ¹⁸F-fluorination to produce [¹⁸F]ArylSCF₂H, introducing the valuable [¹⁸F]SCF₂H motif for PET imaging studies. These reactions demonstrate the utility of aryl boronic acid precursors in creating structurally diverse radiotracers.
Below is a table summarizing key radiosynthetic methods applicable to aryl boronic acid precursors.
| Labeled Motif | Precursor | Key Reagents/Catalysts | General Method | Citation |
| [¹⁸F]ArCF₂H | Aryl boronic acid | Ethyl bromofluoroacetate, Copper catalyst, Mn-mediator | Copper-catalyzed cross-coupling followed by ¹⁸F-fluorodecarboxylation | |
| [¹⁸F]ArSCF₂H | Aryl boronic acid | PhSO₂SCFClH, Copper catalyst, [¹⁸F]Fluoride | Copper-catalyzed chlorofluoromethylthiolation and subsequent halogen-exchange ¹⁸F-fluorination | |
| Aryl-[¹⁸F]BF₃⁻ | Aryl boronic ester | [¹⁸F]Fluoride, Acidic buffer | Isotopic exchange/conversion of boronic ester to a stable aryltrifluoroborate anion |
This table represents general methodologies for which this compound is a suitable substrate.
Methodological Developments in Radiosynthetic Routes for Difluorinated Tags
The field of radiochemistry is continuously evolving to provide more efficient and versatile labeling methods. Recent developments have focused on expanding the toolkit of ¹⁸F-motifs that can be attached to molecules of interest, with difluorinated tags being of particular importance. The development of novel reagents, such as S-(chlorofluoromethyl)benzenesulfonothioate (PhSO₂SCFClH), has been crucial for enabling the synthesis of previously inaccessible labeled groups like [¹⁸F]ArSCF₂H from aryl boronic acid precursors.
Furthermore, procedural advancements, such as the development of two-step, one-pot radiosynthesis protocols, have streamlined the production of ¹⁸F-labeled compounds. These methods improve efficiency and make the synthesis more amenable to automation, which is critical for the routine production of radiopharmaceuticals. The ongoing research into new catalytic systems and reaction conditions continues to broaden the scope of molecules that can be labeled with ¹⁸F, underscoring the sustained importance of versatile precursors like this compound in advancing molecular imaging.
Spectroscopic and Computational Elucidation of Fluorinated Phenylboronic Acid Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier Transform Infrared (FTIR) spectroscopy provides a comprehensive understanding of the molecular structure, solid-state arrangement, and vibrational properties of fluorinated phenylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organoboron compounds in solution. By analyzing various nuclei (¹H, ¹³C, ¹¹B, ¹⁹F), a detailed picture of the molecular connectivity and environment can be constructed.
High-Resolution ¹H, ¹³C, and ¹¹B NMR Analysis for Structural Assignment
High-resolution ¹H, ¹³C, and ¹¹B NMR are fundamental for confirming the identity and purity of phenylboronic acid derivatives.
¹H NMR: Provides information on the number and environment of protons. For a compound like 3-(2,2-Difluoroethoxy)phenylboronic acid, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, and a characteristic triplet for the terminal proton of the difluoromethyl group due to coupling with the two fluorine atoms. The B(OH)₂ protons often appear as a broad singlet, which can exchange with D₂O.
¹³C NMR: Reveals the carbon framework of the molecule. The carbon atoms in the aromatic ring and the ethoxy side chain would show distinct resonances. The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the fluorine atoms. The carbon atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.
¹¹B NMR: Is highly sensitive to the coordination environment of the boron atom. For a trigonal planar boronic acid (sp² hybridized), a single, often broad, resonance is typically observed in the range of δ 28-30 ppm. chemenu.com Upon binding with a diol to form a tetrahedral boronate ester (sp³ hybridized), this signal shifts significantly upfield to around δ 7-13 ppm. rsc.org
As specific data for this compound is unavailable, the NMR data for the analogous compound, 3-(trifluoromethoxy)phenylboronic acid , is presented below for illustrative purposes.
Table 1: NMR Spectroscopic Data for 3-(trifluoromethoxy)phenylboronic acid in Acetone-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H NMR | 7.96 | d, J = 7.5 | H-2 |
| 7.85 | s | H-6 | |
| 7.50 | t, J = 7.8 | H-4 | |
| 7.33 | s (br) | B(OH)₂ | |
| 7.27 | d, J = 8.1 | H-5 | |
| ¹³C NMR | 150.1 | q, ¹JCF = 255.4 | OCF₃ |
| 134.9 | s | C-1 | |
| 132.8 | s | C-2 | |
| 129.9 | s | C-5 | |
| 126.8 | s | C-6 | |
| 121.2 | s | C-4 | |
| 120.4 | q, ³JCF = 1.7 | C-3 | |
| ¹¹B NMR | 28 | s (br) | B(OH)₂ |
Data sourced from a study on (trifluoromethoxy)phenylboronic acids. chemenu.com
¹⁹F NMR for Structural and Interactional Probing
¹⁹F NMR is exceptionally useful for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, arising from the two equivalent fluorine atoms coupling to the single proton on the same carbon (a ²JHF coupling). The chemical shift of this signal provides information about the electronic environment of the difluoroethoxy group. Changes in this chemical shift can be monitored to probe interactions with other molecules or changes in the solvent environment. For the analogous 3-(trifluoromethoxy)phenylboronic acid, the ¹⁹F NMR spectrum shows a singlet at approximately -57.59 ppm. chemenu.com
Applications of ¹⁹F NMR in Chiral Analysis of Organoboron Compounds
While this compound is an achiral molecule, ¹⁹F NMR is a powerful technique for the chiral analysis of other fluorinated organoboron compounds that do possess chirality. mdpi.combuysellchem.comnist.gov The determination of enantiomeric excess (% ee) is crucial in many applications, particularly in pharmaceuticals.
The method often involves the use of a chiral solvating agent (CSA). buysellchem.comnist.gov When the chiral fluorinated organoboron compound interacts with the CSA, it forms transient diastereomeric complexes. These diastereomers have different magnetic environments, which can lead to the resolution of the single ¹⁹F NMR signal into two distinct signals, one for each enantiomer. The relative integration of these two signals directly corresponds to the enantiomeric excess of the sample. mdpi.comscbt.com This approach offers a rapid and reliable alternative to more traditional methods like chiral chromatography. buysellchem.comnist.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state. For phenylboronic acids, a common structural motif is the formation of a hydrogen-bonded dimer, where two molecules are linked via hydrogen bonds between their B(OH)₂ groups. chemenu.com
No crystal structure for this compound has been reported. However, the crystal structure of para-(trifluoromethoxy)phenylboronic acid illustrates the typical dimeric structure. In this structure, the boronic acid groups of two molecules form a centrosymmetric dimer through intermolecular O-H···O hydrogen bonds. chemenu.com This arrangement is a hallmark of many arylboronic acids in the solid state.
Table 2: Selected Crystallographic Data for para-(trifluoromethoxy)phenylboronic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3787(8) |
| b (Å) | 7.4789(4) |
| c (Å) | 8.9221(6) |
| β (°) | 108.056(6) |
| Volume (ų) | 785.46(9) |
| Molecules per unit cell (Z) | 4 |
Data sourced from a study on (trifluoromethoxy)phenylboronic acids. chemenu.com
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a phenylboronic acid derivative, several characteristic absorption bands are expected.
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid's hydroxyl groups, often indicating hydrogen bonding.
B-O Stretching: Strong absorptions between 1330 and 1380 cm⁻¹ are typically assigned to the asymmetric B-O stretching vibration.
Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ region correspond to aromatic C-H stretching, while absorptions around 1600 cm⁻¹ are due to C=C stretching within the phenyl ring.
C-F Stretching: Strong, characteristic bands for C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹.
Table 3: General FTIR Vibrational Frequencies for Phenylboronic Acids
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3300 (broad) | O-H stretch (H-bonded) |
| ~1600 | C=C aromatic ring stretch |
| ~1350 | Asymmetric B-O stretch |
| ~1100 | C-F stretch |
| ~700 | B-O-H out-of-plane bend |
These are general ranges and the exact positions can vary.
Mass Spectrometry for Molecular Identification and Mechanistic Studies
Mass spectrometry serves as a critical analytical technique for the molecular identification and investigation of fragmentation pathways of boronic acid derivatives. In the analysis of phenylboronic acids, electron transfer experiments coupled with time-of-flight (TOF) mass spectrometry reveal characteristic fragmentation patterns. nih.gov For instance, in studies involving neutral potassium-neutral boronic acid collisions, the primary fragments observed for phenylboronic acid are BO⁻ and BO₂⁻. nih.gov The relative abundance of these ions is dependent on the collision energy, with BO⁻ dominating at lower energies (below 100 eV) and BO₂⁻ becoming more prominent at higher energies. nih.gov
The fragmentation of the phenyl ring itself is also observed, leading to the formation of ions such as C₂H⁻, O₂⁻, C₂BO⁻/C₃H₄B⁻, C₅H₅⁻, and C₅H₄BO⁻. nih.gov The presence of these fragments indicates that ring-opening is a significant process during the fragmentation of phenylboronic acids under these conditions. nih.gov While specific mass spectrometry data for this compound is not extensively detailed in the literature, the fundamental fragmentation patterns observed for phenylboronic acid provide a strong basis for predicting its behavior. The difluoroethoxy group would introduce additional fragmentation pathways, likely involving the cleavage of the C-O and C-F bonds.
For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) methods, particularly using multiple reaction monitoring (MRM) in negative ion mode, have demonstrated high sensitivity for the detection of phenylboronic acid derivatives at picogram per milliliter levels. sciex.com Such methods are crucial for mechanistic studies where precise concentration measurements are required. Furthermore, techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are employed for the analysis of saccharides enriched by phenylboronic acid-functionalized nanoparticles, highlighting the utility of mass spectrometry in studying the interactions of these compounds. nih.gov
Table 1: Common Fragment Ions in the Mass Spectrum of Phenylboronic Acid nih.gov
| Fragment Ion | m/z |
| C₂H⁻ | 25 |
| BO⁻ | 27 |
| O₂⁻ | 32 |
| BO₂⁻ | 43 |
| C₂BO⁻/C₃H₄B⁻ | 51 |
| C₅H₅⁻ | 65 |
| C₅H₄BO⁻ | 91 |
| C₆H₄BO⁻ | 103 |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of fluorinated phenylboronic acid derivatives at the molecular level. nih.govmdpi.com These methods complement experimental findings and offer predictive insights into the behavior of these compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of boronic acid derivatives. mdpi.comnih.govnih.gov By employing appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comnih.govnih.gov For fluorinated phenylboronic acids, DFT studies have been instrumental in understanding the influence of fluorine substitution on the molecule's properties. nih.govmdpi.com
The introduction of a fluorine-containing substituent, such as the 2,2-difluoroethoxy group at the meta position, is expected to significantly influence the electronic properties of the phenylboronic acid. The strong electron-withdrawing nature of the fluorine atoms will impact the electron density distribution in the aromatic ring and on the boron atom. nih.gov DFT calculations can quantify these effects by computing parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. researchgate.net For substituted phenylboronic acids, the transition from the HOMO to the LUMO often represents the primary electronic transition.
Furthermore, DFT can be used to calculate rotational barriers, such as the energy required to twist the boronic acid group relative to the phenyl ring. mdpi.com The presence of substituents can significantly affect this barrier. For instance, bulky substituents or those capable of forming intramolecular hydrogen bonds can increase the rotational energy barrier. mdpi.com
Table 2: Representative DFT Functionals and Basis Sets for Phenylboronic Acid Studies
| Method | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational spectra, NMR shifts | nih.gov |
| M06-2X | 6-311+G(d,p) | Rotational barriers, acidity calculations | mdpi.com |
| B3LYP | 6-31G(d,p) | Geometrical structure, electronic transitions | |
| MP2 | cc-pVDZ | Geometry optimization, interaction energies | bath.ac.uk |
Prediction and Analysis of Acidity Constants (pKa) and Related Parameters
The acidity of a boronic acid, quantified by its pKa value, is a fundamental property that governs its behavior in many applications, including its ability to bind to diols and anions. mdpi.comnih.gov Computational methods, particularly those based on thermodynamic cycles, can be employed to predict pKa values. mdpi.comscilit.com However, accurate pKa prediction for arylboronic acids can be challenging, and it is often necessary to consider multiple conformations of both the acid and its conjugate base. mdpi.comscilit.com
The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, into the phenyl ring generally increases the acidity (lowers the pKa) of the boronic acid. nih.gov This effect is particularly pronounced for meta-substituents due to the strong inductive effect and reduced resonance contribution. mdpi.com For this compound, the difluoroethoxy group is expected to significantly increase its acidity compared to unsubstituted phenylboronic acid. The Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants, provides a useful framework for predicting the pKa of substituted phenylboronic acids. mdpi.comnih.gov
Table 3: Experimental and Predicted pKa Values for Selected Phenylboronic Acids nih.govnih.gov
| Compound | Substituent | pKa (Experimental) | pKa (Predicted/Notes) |
| Phenylboronic acid | H | 8.8 | - |
| 3-Fluorophenylboronic acid | 3-F | 7.97 | Increased acidity due to inductive effect. nih.gov |
| 4-Fluorophenylboronic acid | 4-F | 8.77 | Inductive and resonance effects partially cancel. nih.gov |
| 3-(Trifluoromethoxy)phenylboronic acid | 3-OCF₃ | ~7.8 | Significantly more acidic than the unsubstituted acid. nih.gov |
| 2-(Trifluoromethoxy)phenylboronic acid | 2-OCF₃ | ~9.1 | Less acidic due to steric hindrance to tetrahedral boronate formation. mdpi.com |
Modeling of Intramolecular and Supramolecular Interactions
Computational modeling is a powerful tool for investigating the non-covalent interactions that dictate the three-dimensional structure and crystal packing of fluorinated phenylboronic acids. nih.govbeilstein-journals.org In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. rsc.org The introduction of substituents can influence this primary structural motif and lead to different higher-order supramolecular assemblies. rsc.org
Simulating Molecular Recognition and Anion Binding Events
The ability of boronic acids to reversibly bind with diols and other electron-rich species is central to their use as sensors and in molecular recognition. nih.govnih.gov Computational simulations, often employing DFT, can model these binding events and provide insights into the nature and strength of the interactions. bath.ac.ukbiorxiv.org
These simulations can be used to:
Identify the most favorable binding modes: For example, when binding to a sugar like fructose, multiple binding orientations are possible. Computational modeling can determine the lowest energy (most stable) binding configuration. nih.gov
Calculate binding energies: The strength of the interaction between the boronic acid and the analyte can be quantified, providing a theoretical basis for predicting binding affinity. biorxiv.org
Elucidate the role of the solvent: Solvation models can be incorporated into the calculations to understand how the surrounding medium affects the binding process. bath.ac.uk
Design new sensors: By understanding the factors that govern binding, computational methods can aid in the rational design of new boronic acid-based sensors with improved selectivity and affinity for specific analytes.
For this compound, the increased Lewis acidity of the boron center due to the electron-withdrawing substituent is expected to enhance its binding affinity for anions and diols. Computational simulations can be used to explore and quantify this enhanced binding capability.
Future Research Trajectories and Broader Impact in Contemporary Chemical Science
Exploration of Novel Catalytic Systems for Boronic Acid Transformations
The transformation of boronic acids, most notably through the Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic synthesis. ubc.ca Future research is intensely focused on evolving the catalytic systems used for these transformations beyond the traditional palladium-based catalysts. The drive is toward catalysts that are more economical, sustainable, and versatile.
A significant trajectory is the exploration of first-row transition metals such as nickel, iron, copper, and cobalt. chemistryjournals.netmdpi.com These metals offer the considerable advantage of being more abundant and less expensive than palladium. Research has already demonstrated the efficacy of iron complexes, for instance, in catalyzing Suzuki-Miyaura reactions. mdpi.com The development of catalytic systems based on these earth-abundant metals is crucial for large-scale industrial applications where cost is a major factor.
Another frontier is the development of heterogeneous catalysts. Supporting metal catalysts on materials like chemically modified biomass offers a green chemistry approach, facilitating easier catalyst recovery and recycling, and often allowing for reactions in environmentally benign solvents like water. mdpi.com For a compound like 3-(2,2-Difluoroethoxy)phenylboronic acid, the development of novel catalytic systems will expand its utility in synthesizing complex molecules, enabling its incorporation into diverse molecular architectures under more sustainable conditions.
Table 1: Comparison of Catalytic Systems for Boronic Acid Coupling
| Catalyst Type | Metal Center Examples | Key Advantages | Research Focus |
| Noble Metal | Palladium (Pd), Rhodium (Rh) | High activity, well-understood mechanisms | Reducing catalyst loading, improving ligand design |
| First-Row Transition Metal | Iron (Fe), Nickel (Ni), Copper (Cu), Cobalt (Co) | Low cost, earth-abundant, unique reactivity | Improving efficiency, expanding substrate scope, mechanistic understanding chemistryjournals.netmdpi.com |
| Heterogeneous | Cu on Cellulose, Pd on Nanoparticles | Recyclability, ease of separation, green solvents | Enhancing stability, preventing leaching, improving activity mdpi.com |
Rational Design of Next-Generation Organoboron Reagents with Enhanced Selectivity and Efficiency
The future of organoboron chemistry lies not just in new reactions, but in the intelligent design of the boronic acid reagents themselves. rsc.org The goal is to create next-generation reagents with tailored reactivity, stability, and selectivity. The structure of this compound, with its specific fluorinated substituent, exemplifies this design-led approach.
Key design strategies include:
Electronic Tuning: The electron-withdrawing nature of the difluoroethoxy group in this compound modifies the Lewis acidity of the boron center and the electronic properties of the phenyl ring. nih.gov This tuning is critical for controlling reaction rates and selectivity in processes like the Suzuki-Miyaura coupling. Future work will involve synthesizing a wider array of fluorinated and otherwise substituted boronic acids to finely calibrate these electronic effects for specific applications.
Steric Hindrance: The size and shape of substituents around the boronic acid group can be engineered to control access to the reactive center, thereby enhancing stereoselectivity in certain reactions. rsc.org
Stabilizing Groups: The stability of boronic acids is a significant practical concern. The use of N-heterocyclic carbene (NHC) ligands or the formation of intramolecular coordination bonds, such as with N-coordinated boronate esters, can significantly improve the stability of organoboron reagents, making them easier to handle and store. acs.orgacs.org Research into boronic acid pro-reagents, like MIDA boronates, which are stable but release the active boronic acid under specific conditions, is a rapidly advancing area.
By systematically modifying the structure of organoboron compounds, chemists can develop reagents that are not only more efficient and selective but also possess novel functionalities. acs.org
Development of Sustainable and Green Synthetic Methodologies for Fluorinated Boronic Acids
The increasing importance of fluorinated compounds in pharmaceuticals and materials science necessitates the development of sustainable methods for their synthesis. Future research is focused on creating greener pathways to molecules like this compound.
One major focus is the reduction of hazardous reagents and waste. This includes the development of catalytic C-H borylation, which avoids the need for pre-functionalized starting materials like aryl halides, thus reducing synthetic steps and waste. nih.gov Another approach involves using safer fluorinating agents. For example, using acetyl hypofluorite (B1221730) generated from diluted fluorine gas is a safer alternative to working with pure F₂ gas. organic-chemistry.org
Interdisciplinary Research at the Interface of Organoboron Chemistry and Advanced Functional Materials
The unique electronic properties of organoboron compounds make them highly attractive for the development of advanced functional materials. rsc.org The incorporation of boron into π-conjugated systems leads to materials with low LUMO/HOMO energy gaps, making them suitable for applications in electronics. rsc.org The presence of the difluoroethoxy group in this compound can further modulate these properties.
Future interdisciplinary research will focus on several key areas:
Organic Electronics: Arylboronic acids are crucial building blocks for synthesizing polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). rsc.orgnumberanalytics.com The electron-deficient nature of the boron center can be exploited to create efficient electron-transporting materials.
Smart Polymers and Gels: Boronic acids can form reversible covalent bonds with diols. rsc.org This property is the foundation for creating "smart" hydrogels that respond to changes in glucose concentration, paving the way for self-regulating insulin (B600854) delivery systems. rsc.org
Luminescent Materials: Many organoboron compounds exhibit strong luminescence, with tunable emission wavelengths. rsc.org This makes them promising candidates for use in bio-imaging, chemical sensors, and solid-state lighting.
The collaboration between organic chemists, materials scientists, and engineers will be vital to translate the unique properties of fluorinated organoboron compounds into next-generation technologies.
Uncovering Deeper Mechanistic Understandings for Complex Boron-Mediated Processes
While reactions like the Suzuki-Miyaura coupling are widely used, a deeper mechanistic understanding is still needed to optimize them and overcome current limitations. ubc.ca Future research will employ a combination of advanced analytical techniques and computational modeling to elucidate the intricate steps of these boron-mediated processes.
Key research directions include:
Real-Time Reaction Monitoring: Techniques like rapid-injection NMR spectroscopy allow for the direct observation and characterization of transient intermediates in the catalytic cycle. illinois.edu This provides invaluable data on reaction kinetics and the role of each component.
Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for mapping out reaction pathways, calculating transition state energies, and explaining observed selectivity. chemistryjournals.netillinois.edu These computational studies can predict the effect of modifying the catalyst, substrate (like this compound), and reaction conditions.
Stereochemical Studies: For reactions involving chiral centers, detailed stereochemical analysis helps to understand the mechanism of bond formation and how to control the stereochemical outcome with high fidelity. acs.org
A more profound mechanistic understanding will enable chemists to solve long-standing challenges, such as the coupling of sterically hindered substrates, and to design more efficient and robust catalytic systems for transforming boronic acids. illinois.edu
Expansion of Chemical Recognition and Sensing Modalities through Fluorinated Boronic Acid Design
Boronic acids are well-established as receptors for diol-containing molecules, most notably carbohydrates. rsc.orgelsevierpure.com The reversible formation of boronate esters is the basis for a wide range of chemical sensors. rsc.org Fluorinated boronic acids, such as this compound, offer unique advantages for advancing this field.
The introduction of fluorine atoms provides a powerful analytical handle. ¹⁹F NMR spectroscopy is an exceptionally sensitive technique with a wide chemical shift range and low background noise. nih.gov By designing receptors where the binding event causes a change in the fluorine's magnetic environment, highly selective and sensitive sensors can be developed.
A pioneering strategy involves using fluorinated boronic acid-appended pyridinium (B92312) salts as sensors for diols. rsc.orgnih.gov The binding of an analyte like glucose to the boronic acid moiety alters the ¹⁹F NMR signal, creating a unique "fingerprint" for that analyte. This approach has shown promise for the sensitive detection and discrimination of various monosaccharides and even for quantifying glucose in complex media like synthetic urine. nih.gov
Future research will focus on:
Designing more sophisticated multi-fluorinated probes to generate complex and unique spectral fingerprints for different analytes, enabling array-based sensing.
Integrating these fluorinated receptors into materials for real-time monitoring applications. nih.gov
Expanding the range of detectable analytes beyond diols to include other biologically important species like fluoride (B91410) ions and reactive oxygen species. elsevierpure.com
The strategic placement of fluorine atoms on boronic acid scaffolds is a key trajectory for creating the next generation of highly specific and sensitive chemical sensors for applications in medical diagnostics and environmental monitoring.
Q & A
Q. What are the optimal synthetic routes for 3-(2,2-Difluoroethoxy)phenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For example:
Fluorination : Introduce the 2,2-difluoroethoxy group via nucleophilic substitution using 2,2-difluoroethanol under basic conditions (e.g., NaH in THF at 0–5°C) .
Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMSO at 80–100°C .
- Critical Parameters :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Solvent choice (THF vs. DMSO) impacts reaction kinetics and byproduct formation.
- Yields range from 50–75%, with impurities often arising from incomplete fluorination or boronate ester hydrolysis .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate boronic acid from unreacted precursors. For crystalline derivatives, recrystallization in methanol/water (3:1) is effective .
- Characterization :
- ¹H/¹⁹F NMR : Confirm the presence of the 2,2-difluoroethoxy group (δ ~4.5–5.0 ppm for –OCH₂CF₂H; ¹⁹F NMR: δ ~-120 to -125 ppm for CF₂) .
- HPLC-MS : Monitor purity (>95%) and detect trace hydroxylated byproducts (e.g., m/z [M+H]+ = 229.1) .
Advanced Research Questions
Q. What electronic effects do the 2,2-difluoroethoxy and boronic acid groups impart in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Electronic Modulation : The electron-withdrawing –CF₂CH₂O– group increases the electrophilicity of the phenyl ring, enhancing oxidative addition with Pd⁰ catalysts. Conversely, the boronic acid group acts as a Lewis acid, facilitating transmetallation .
- Reactivity Comparison :
Q. How can researchers resolve contradictions in catalytic performance between Pd-based systems?
- Methodological Answer : Contradictions in literature (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) often stem from:
- Ligand Effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in aryl bromide couplings but may sterically hinder boronate coordination .
- Solvent Polarity : Polar aprotic solvents (DMSO > THF) stabilize charged intermediates but increase side reactions with moisture-sensitive –B(OH)₂ .
- Validation Protocol :
Screen catalysts (PdCl₂(PPh₃)₂, Pd(dba)₂) under identical conditions.
Monitor reaction progress via in situ ¹⁹F NMR to track CF₂ group stability .
Q. What strategies mitigate hydrolytic instability of the boronic acid group in aqueous media?
- Methodological Answer :
- pH Control : Maintain reaction pH 7–9 to balance boronate anion stability (pKa ~8.5) and avoid acid-catalyzed decomposition .
- Protection/Deprotection :
- Pinacol ester formation : React with pinacol in refluxing toluene (yield >90%) .
- Trifluoroborate salts : Generate K[ArBF₃] via treatment with KHF₂; stable in aqueous buffers for >72 hours .
- Analytical Validation : Use ¹¹B NMR to confirm boronate integrity (δ ~30 ppm for B(OH)₂; δ ~10 ppm for BF₃⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
